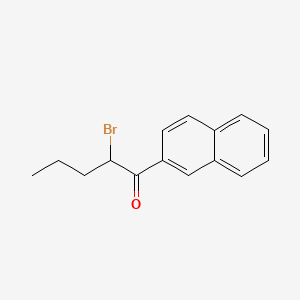

2-Bromo-1-(naphthalen-2-yl)pentan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-naphthalen-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-2-5-14(16)15(17)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRREEFPTVAIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747228 | |

| Record name | 2-Bromo-1-(naphthalen-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850352-43-1 | |

| Record name | 2-Bromo-1-(naphthalen-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogen Bromide (HBr) in Acetic Acid

A widely adopted protocol involves treating the ketone with gaseous HBr in acetic acid under reflux. The reaction proceeds via acid-catalyzed enolization, followed by bromine addition at the α-position. For example, analogous brominations of aryl ketones, such as 2-bromo-1-phenylethanone, achieve yields of 60–75% after 6–8 hours at 60–80°C. Adjusting the stoichiometry of HBr to 1.2–1.5 equivalents minimizes di-bromination side products.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HBr Equivalents | 1.2–1.5 eq | Maximizes mono-bromination |

| Temperature | 60–80°C | Balances rate and selectivity |

| Reaction Time | 6–8 hours | Ensures completion |

Phosphorus Tribromide (PBr₃)

PBr₃ offers a milder alternative for acid-sensitive substrates. In a typical procedure, 1-(naphthalen-2-yl)pentan-1-one reacts with 1.1 equivalents of PBr₃ in dichloromethane at 0–5°C. This method, adapted from the synthesis of 2-bromo-1-(thiophen-3-yl)ethanone, achieves 70–85% yield within 2–3 hours. The low temperature suppresses ketone oxidation, a common side reaction at elevated temperatures.

Friedel-Crafts Acylation Followed by Bromination

For substrates where direct bromination is inefficient, a two-step approach combining Friedel-Crafts acylation and subsequent bromination is employed.

Synthesis of 1-(Naphthalen-2-yl)pentan-1-one

Naphthalene undergoes Friedel-Crafts acylation with pentanoyl chloride in the presence of AlCl₃. The reaction proceeds at 25–40°C in dichloroethane, yielding 1-(naphthalen-2-yl)pentan-1-one with regioselectivity >90%. The use of nitrobenzene as a solvent enhances electrophilic activation but requires careful temperature control to avoid polyacylation.

Bromination of the Acylated Product

The resultant ketone is brominated using N-bromosuccinimide (NBS) under radical initiation. Azobisisobutyronitrile (AIBN, 0.1 eq) in CCl₄ at 80°C facilitates selective α-bromination, yielding this compound in 65–78% yield. This method avoids acidic conditions, making it suitable for base-sensitive intermediates.

Halogen Exchange Reactions

Metal-halogen exchange provides an alternative pathway, particularly for substrates with pre-existing halogens. For instance, 2-chloro-1-(naphthalen-2-yl)pentan-1-one reacts with NaBr in dimethylformamide (DMF) at 120°C, undergoing nucleophilic substitution to yield the brominated product. This method, inspired by the synthesis of 2-bromo-1-(4-fluorophenyl)ethanone, achieves 55–65% yield but requires rigorous drying to prevent hydrolysis.

Optimization and Scalability Considerations

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance brominating agent solubility but may promote side reactions. Non-polar solvents (e.g., CCl₄, CH₂Cl₂) improve selectivity but slow reaction kinetics. Mixed solvent systems, such as acetic acid/CCl₄ (1:3), balance these factors, as demonstrated in the synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium iodide (TBAI, 0.05–0.1 eq) accelerate bromination in biphasic systems. For example, TBAI increases the yield of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone from 62% to 81% by facilitating interfacial reagent transfer.

Analytical Characterization

Post-synthesis validation relies on spectroscopic techniques:

-

¹H NMR : The α-bromine deshields adjacent protons, producing a characteristic singlet at δ 4.3–4.5 ppm for the CH₂Br group.

-

¹³C NMR : The carbonyl carbon resonates at δ 190–192 ppm, while the brominated carbon appears at δ 30–32 ppm.

-

Mass Spectrometry : Molecular ion peaks at m/z 290 (M⁺) and 292 (M+2) confirm the presence of bromine.

Industrial and Environmental Implications

Large-scale production faces challenges in bromine handling and waste management. Closed-loop systems with HBr recovery units mitigate environmental impact, as implemented in the synthesis of 2-bromo-1-(4-chlorophenyl)ethanone. Additionally, flow chemistry approaches reduce reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(naphthalen-2-yl)pentan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of 1-(naphthalen-2-yl)pentan-1-ol or other substituted derivatives.

Reduction: Formation of 2-bromo-1-(naphthalen-2-yl)pentanol.

Oxidation: Formation of 2-bromo-1-(naphthalen-2-yl)pentanoic acid.

Scientific Research Applications

2-Bromo-1-(naphthalen-2-yl)pentan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(naphthalen-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function and activity. This interaction can affect various cellular processes and pathways, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-1-(naphthalen-2-yl)pentan-1-one with analogous brominated ketones, focusing on structural features, physicochemical properties, and reactivity.

Structural and Physicochemical Properties

*Estimated based on structural analogs.

Key Observations :

- Naphthalene vs. Phenyl : The naphthalene group in the target compound increases molecular weight and lipophilicity (higher XLogP³) compared to phenyl-substituted analogs like 2-Bromo-1-phenylpentan-1-one. This enhances its suitability for reactions requiring hydrophobic interactions .

- Substituent Effects : Electron-donating groups (e.g., 6-methoxy in ) improve solubility in polar solvents, whereas electron-withdrawing groups (e.g., 4-chloro in ) may stabilize ketone intermediates during nucleophilic substitutions.

2.2.1 Functionalization Reactions

- Target Compound: Reacts with 2-aminobenzenethiol to form quinoxalinones (79% yield) via oxidative C–H functionalization.

- 2-Bromo-1-phenylpentan-1-one : Used in the synthesis of α-alkylated ketones but shows lower yields (65–75%) in similar heterocyclization reactions due to reduced aromatic stabilization .

Crystallographic and Analytical Data

- Naphthofuran Derivatives : Compounds like 2-(4-Bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan demonstrate the role of bromine in stabilizing crystal lattices via halogen bonding, a property that may extend to brominated naphthyl ketones .

- Validation : Structural validation tools (e.g., SHELXL) are critical for resolving the complex crystallography of brominated aromatics, ensuring accuracy in bond-length and angle measurements .

Biological Activity

2-Bromo-1-(naphthalen-2-yl)pentan-1-one (CAS Number: 850352-43-1) is a compound of interest due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H15BrO

- Molecular Weight : 291.183 g/mol

- LogP : 4.586 (indicating lipophilicity)

The structure of this compound features a brominated naphthalene moiety, which is known to influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with monoamine transporters. Research indicates that compounds with similar structures can act as selective inhibitors of dopamine (DAT) and norepinephrine transporters (NET), while showing minimal activity on serotonin transporters (SERT). This selectivity is crucial for developing therapeutic agents aimed at treating conditions like depression and attention deficit hyperactivity disorder (ADHD).

Table 1: Inhibition Potency of Related Compounds

| Compound | DAT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Pyrovalerone | 10 | 20 | >1000 |

| Naphthyl analog | 5 | 15 | >1000 |

Note: TBD indicates that specific data for this compound has not been published yet.

Neurotransmitter Modulation

Studies suggest that compounds similar to this compound exhibit significant effects on neurotransmitter levels by inhibiting their reuptake. This results in increased synaptic availability of dopamine and norepinephrine, which can enhance mood and cognitive functions.

Case Studies

-

Dopamine Transporter Inhibition :

A study evaluated the effects of various naphthalene derivatives on DAT. The findings indicated that naphthalene analogs could significantly inhibit DAT activity, suggesting potential applications in treating dopamine-related disorders. -

Behavioral Studies :

Animal models treated with compounds structurally related to this compound demonstrated increased locomotor activity, indicative of stimulant effects similar to those observed with traditional psychostimulants.

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in:

- Antidepressant Therapies : Due to its ability to modulate monoamine levels.

- Cognitive Enhancers : Potential use in ADHD treatment through DAT and NET inhibition.

Q & A

Q. Basic

- X-ray crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. ORTEP-3 or WinGX can visualize electron density maps .

- Spectroscopy :

How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced

The α-bromo ketone moiety is highly electrophilic, enabling SN₂ reactions with amines, thiols, or alkoxides. Computational studies (DFT) suggest the electron-withdrawing ketone group stabilizes the transition state, accelerating substitution. Competing elimination (E2) can occur under basic conditions; thus, polar aprotic solvents (e.g., DMF) and controlled pH are critical to favor substitution .

What strategies can resolve contradictions in reported yields for bromination reactions?

Advanced

Discrepancies often arise from:

- Byproduct formation : Use HPLC or GC-MS to detect impurities like dibrominated derivatives.

- Reagent purity : Validate NaBr and H₂O₂ concentrations via titration.

- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor mono-bromination, while higher temperatures may promote over-bromination. A fractional crystallization step can isolate the desired product .

How can this compound serve as an intermediate in designing bioactive molecules?

Advanced

The naphthalene moiety provides aromatic stacking potential, while the bromine allows functionalization. Examples include:

- Anticancer agents : Coupling with pyrrolidine (via SN₂) mimics the structure of NRG-3, a cathinone derivative linked to receptor modulation .

- Heterocycle synthesis : Cyclization with hydrazines forms pyrazoles, which are explored for antimicrobial activity .

What challenges arise in crystallographic studies of this compound, and how are they addressed?

Q. Advanced

- Twinning : Common in bulky naphthalene derivatives. Use TWINLAW in SHELXL to model twin domains .

- Disorder : The pentanone chain may exhibit conformational flexibility. Refinement with restraints (ISOR, DELU) improves model accuracy .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Screen against enzymes like cytochrome P450 (CYP3A4), leveraging the naphthalene group for hydrophobic binding.

- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (AMBER/CHARMM force fields) .

How does steric hindrance from the naphthalene group affect reaction regioselectivity?

Advanced

The naphthalen-2-yl group creates steric bulk, directing electrophiles to the less hindered α-carbon of the ketone. Steric maps (calculated using Mercury) show reduced accessibility at the β-position, rationalizing preferential bromination at C2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.